molecular formula C13H15NO3 B14451464 3,4-Dimethyl-2-phenyl-1,4-oxazepane-5,7-dione CAS No. 73494-16-3

3,4-Dimethyl-2-phenyl-1,4-oxazepane-5,7-dione

Cat. No.: B14451464
CAS No.: 73494-16-3
M. Wt: 233.26 g/mol
InChI Key: VWGLSJADRJXISE-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-phenyl-1,4-oxazepane-5,7-dione is a chemical compound with the molecular formula C₁₃H₁₅NO₃ It is a member of the oxazepane family, characterized by a seven-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-2-phenyl-1,4-oxazepane-5,7-dione typically involves the reaction of aldehydes with (2R,3S)-3,4-dimethyl-2-phenylperhydro-1,4-oxazepine-5,7-dione in the presence of titanium tetrachloride . This reaction yields oxazepines in high quantities. The conjugate addition of Grignard reagents to these oxazepines, followed by hydrolysis and decarboxylation, produces highly enantiomerically pure β-substituted alkanoic acids .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of titanium tetrachloride and Grignard reagents in controlled environments ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-phenyl-1,4-oxazepane-5,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of substituted oxazepane derivatives .

Scientific Research Applications

3,4-Dimethyl-2-phenyl-1,4-oxazepane-5,7-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2-phenyl-1,4-oxazepane-5,7-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-2-phenyl-1,4-oxazepane-5,7-dione is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen in the ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

73494-16-3

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione

InChI

InChI=1S/C13H15NO3/c1-9-13(10-6-4-3-5-7-10)17-12(16)8-11(15)14(9)2/h3-7,9,13H,8H2,1-2H3

InChI Key

VWGLSJADRJXISE-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(=O)CC(=O)N1C)C2=CC=CC=C2

Origin of Product

United States

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